2-Chlorobenzo[d]oxazole-5-thiol
CAS No.:
Cat. No.: VC17230916
Molecular Formula: C7H4ClNOS
Molecular Weight: 185.63 g/mol
* For research use only. Not for human or veterinary use.
![2-Chlorobenzo[d]oxazole-5-thiol -](/images/structure/VC17230916.png)
Specification
Molecular Formula | C7H4ClNOS |
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Molecular Weight | 185.63 g/mol |
IUPAC Name | 2-chloro-1,3-benzoxazole-5-thiol |
Standard InChI | InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
Standard InChI Key | OHJWQRYBWNOXJH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1S)N=C(O2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The benzoxazole scaffold consists of a fused benzene and oxazole ring system. In 2-chlorobenzo[d]oxazole-5-thiol, the chlorine substituent occupies the 2-position of the oxazole ring, while the thiol group is located at the 5-position of the benzene moiety (Figure 1). This arrangement distinguishes it from positional isomers such as 5-chlorobenzoxazole-2-thiol, where substituents are reversed .
Table 1: Comparative molecular properties of 2-chlorobenzo[d]oxazole-5-thiol and its isomer
Spectroscopic and Physicochemical Properties
While experimental data specific to 2-chlorobenzo[d]oxazole-5-thiol are scarce, inferences can be drawn from related compounds. The thiol group typically exhibits a characteristic infrared (IR) absorption near 2550 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments for the aromatic and heterocyclic regions. The compound’s solubility is likely limited in polar solvents due to its aromatic and thiol functionalities, favoring dissolution in dimethyl sulfoxide (DMSO) or dichloromethane .
Synthetic Methodologies
Patent-Based Synthesis
A 2014 Chinese patent (CN104292179A) outlines a four-step route to 2-chlorobenzo[d]oxazole-5-formaldehyde, which provides insights into strategies adaptable to the thiol derivative :
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Reduction: 2-Nitro-4-methylphenol is reduced to 2-amino-4-methylphenol.
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Cyclization: Reaction with potassium ethyl xanthonate under reflux yields 5-methylbenzo[d]oxazole-2(3H)-thione.
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Chlorination: Treatment with sulfur oxychloride (SOCl₂) introduces the chlorine substituent.
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Oxidation: Tin(IV) chloride-mediated oxidation forms the aldehyde .
Adapting this route to synthesize 2-chlorobenzo[d]oxazole-5-thiol would require substituting the oxidation step with thiol-introducing reactions, such as thiolation using Lawesson’s reagent or hydrogen sulfide .
Table 2: Key reactions in the synthesis of benzoxazole derivatives
Step | Reagents/Conditions | Intermediate |
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Reduction | Catalytic hydrogenation | 2-Amino-4-methylphenol |
Cyclization | Potassium ethyl xanthonate, pyridine, reflux | 5-Methylbenzo[d]oxazole-2(3H)-thione |
Chlorination | SOCl₂, reflux | 2-Chloro-5-methylbenzo[d]oxazole |
Functionalization | Tailored reagents (e.g., H₂S, Lawesson’s reagent) | Target thiol derivative |
Alternative Synthetic Pathways
The Smiles rearrangement, demonstrated in the synthesis of 2-aminobenzoxazoles, offers a potential route to introduce the thiol group . Activation of benzoxazole precursors with chloroacetyl chloride followed by nucleophilic substitution with sulfide sources could yield the target compound. This method’s advantages include operational simplicity and compatibility with diverse substrates .
Reactivity and Functionalization
Nucleophilic Thiol Group
The -SH group at position 5 participates in alkylation, acylation, and oxidation reactions. For instance:
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Alkylation: Reaction with alkyl halides forms thioethers, enhancing lipophilicity for drug delivery applications.
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Oxidation: Controlled oxidation converts the thiol to sulfonic acid (-SO₃H), useful in catalysis or polymer synthesis .
Electrophilic Chlorine Substituent
The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling diversification of the benzoxazole core. This reactivity is exploited in pharmaceutical chemistry to introduce pharmacophores or modify bioavailability .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to aldehydes, amines, and heterocyclic derivatives. For example, its oxidation to 2-chlorobenzo[d]oxazole-5-formaldehyde (as described in CN104292179A) enables access to Schiff bases for antimicrobial agents .
Material Science
Thiol-functionalized benzoxazoles act as ligands for metal-organic frameworks (MOFs) or corrosion inhibitors. Their ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) is valuable in catalytic systems .
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